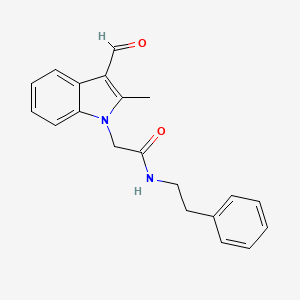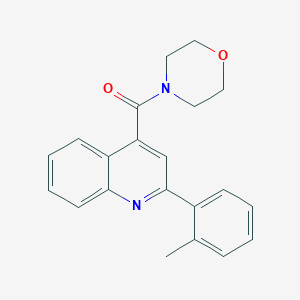![molecular formula C17H16N2O2S B5695553 N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide, also known as BML-111, is a synthetic compound that has gained interest in the scientific research community due to its potential therapeutic effects. BML-111 belongs to the family of benzothiazole derivatives, which have been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide is not completely understood, but it is believed to involve the activation of the lipoxin A4 receptor (ALX). Lipoxin A4 is a lipid mediator that has anti-inflammatory and pro-resolving properties. Activation of the ALX receptor by N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide leads to the production of lipoxin A4, which in turn leads to the resolution of inflammation and the promotion of tissue repair.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to increase the production of anti-inflammatory cytokines such as IL-10. Physiologically, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to reduce inflammation in various animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide is its specificity for the ALX receptor. This allows for targeted activation of the receptor without affecting other pathways. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For the study of N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide include investigation of its potential therapeutic effects in human clinical trials and the development of more soluble analogs.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been studied extensively for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide has been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-16(20)18-12-7-9-13(10-8-12)21-11-17-19-14-5-3-4-6-15(14)22-17/h3-10H,2,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKXMIAFDUGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)